molecular formula C17H23N9 B12268140 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine

Cat. No.: B12268140
M. Wt: 353.4 g/mol
InChI Key: FHMUFTRIYPHVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a piperazine ring, which is often found in pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and energy consumption is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine is unique due to its combination of a triazolopyrimidine core with a piperazine ring and an N-ethylpyrimidin-2-amine moiety. This structure provides enhanced stability, bioavailability, and a broad range of biological activities compared to its simpler analogs .

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

4-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine

InChI

InChI=1S/C17H23N9/c1-4-18-16-19-6-5-14(23-16)24-7-9-25(10-8-24)15-12(2)13(3)22-17-20-11-21-26(15)17/h5-6,11H,4,7-10H2,1-3H3,(H,18,19,23)

InChI Key

FHMUFTRIYPHVMR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.